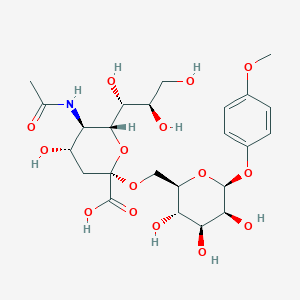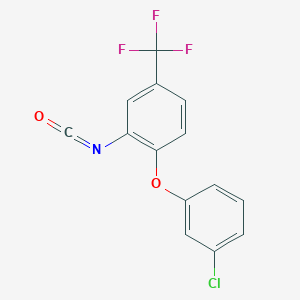
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a complex carbohydrate derivative It is a glycoside composed of a 4-methoxyphenyl group attached to a disaccharide unit consisting of N-acetyl-alpha-neuraminosyl and beta-D-galactopyranoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside typically involves multiple steps, starting with the preparation of the individual sugar units. The N-acetyl-alpha-neuraminosyl unit can be synthesized from sialic acid derivatives, while the beta-D-galactopyranoside unit is derived from galactose. The final glycosidic bond formation between these units and the 4-methoxyphenyl group is achieved through glycosylation reactions under specific conditions, such as the use of Lewis acids or other catalysts.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of the glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the sugar units can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the sugar units results in polyols.
Scientific Research Applications
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, signal transduction, and immune response. The compound’s effects are mediated through its binding to carbohydrate-recognition domains on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl beta-D-galactopyranoside: Lacks the N-acetyl-alpha-neuraminosyl unit.
6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside: Lacks the 4-methoxyphenyl group.
4-Methoxyphenyl alpha-D-galactopyranoside: Different anomeric configuration.
Uniqueness
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is unique due to its specific combination of functional groups and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying complex carbohydrate interactions and developing novel therapeutic agents.
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(27)25-16-13(28)7-24(23(34)35,40-21(16)17(30)14(29)8-26)37-9-15-18(31)19(32)20(33)22(39-15)38-12-5-3-11(36-2)4-6-12/h3-6,13-22,26,28-33H,7-9H2,1-2H3,(H,25,27)(H,34,35)/t13-,14+,15+,16+,17+,18+,19-,20-,21+,22+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUDZIZXYREOT-BQBBWHTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
